molecular formula C15H10ClNO B15066409 (2-Chlorophenyl)(1H-indol-1-yl)methanone

(2-Chlorophenyl)(1H-indol-1-yl)methanone

Cat. No.: B15066409
M. Wt: 255.70 g/mol
InChI Key: RUFNJXIAAORVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(1H-indol-1-yl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a 2-chlorophenyl group attached to an indole moiety via a methanone linkage, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(1H-indol-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with indole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(1H-indol-1-yl)methanone undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the indole nucleus.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Nucleophilic Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: Indole derivatives, including this compound, have been explored for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(1H-indol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to different biological effects. The 2-chlorophenyl group can enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

  • (2-Methoxyphenyl)(1H-indol-1-yl)methanone
  • (2-Fluorophenyl)(1H-indol-1-yl)methanone
  • (2-Bromophenyl)(1H-indol-1-yl)methanone

Comparison: (2-Chlorophenyl)(1H-indol-1-yl)methanone is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity Compared to its analogs with different substituents (eg

Properties

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(2-chlorophenyl)-indol-1-ylmethanone

InChI

InChI=1S/C15H10ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H

InChI Key

RUFNJXIAAORVFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.